

(R)-(-)-2-Pentanol physical and chemical properties

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Compound of Interest

Compound Name: (R)-(-)-2-Pentanol

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An In-depth Technical Guide to the Physical and Chemical Properties of **(R)-(-)-2-Pentanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Pentanol (CAS No: 31087-44-2) is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis and is utilized in the pharmaceutical, agrochemical, and fragrance industries.^{[1][2]} Its specific stereochemistry makes it a crucial intermediate for the synthesis of enantiomerically pure compounds, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.^[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its characterization, and its safety and handling information.

General and Physical Properties

(R)-(-)-2-Pentanol is a colorless, clear liquid with a characteristic alcoholic odor at room temperature.^{[1][3]} It is a flammable liquid and should be handled with appropriate safety precautions.^[4]

Table 1: General Properties of **(R)-(-)-2-Pentanol**

Property	Value	Reference
CAS Number	31087-44-2	[1]
Molecular Formula	C ₅ H ₁₂ O	[1]
Molecular Weight	88.15 g/mol	[1][3]
Appearance	Colorless, clear liquid	[1][3]
Odor	Characteristic alcoholic odor	[3]

Table 2: Physical Properties of (R)-(-)-2-Pentanol

Property	Value	Reference
Boiling Point	119-120 °C	[1][5]
Melting Point	-73 °C (for 2-Pentanol racemate)	[6]
Density	0.809 g/mL at 20 °C	[5]
Refractive Index (n _{20/D})	1.406	[1][5]
Optical Rotation [α] _{25/D}	-13° (neat)	
Optical Rotation [α] _{20/D}	-12° to -15° (neat)	[1]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and ether.[3]	[3]
Vapor Density	3.0 (vs air)	
Vapor Pressure	8.047 mmHg at 25 °C (estimated)	[7]

Chemical Properties and Reactivity

As a secondary alcohol, (R)-(-)-2-Pentanol exhibits reactivity typical of this functional group. Its chirality is a key feature, making it a useful starting material in stereoselective synthesis.

- Oxidation: It can be oxidized to the corresponding ketone, (R)-2-pentanone, using common oxidizing agents.
- Dehydration: Under acidic conditions, it can undergo dehydration to form pentene isomers. [\[8\]](#)
- Esterification: It reacts with carboxylic acids or their derivatives to form esters.
- Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate), which then allows for nucleophilic substitution, often with inversion of configuration at the chiral center. [\[9\]](#)
- Applications in Synthesis: It is used as a chiral building block for synthesizing various organic molecules, including pharmaceuticals and the banana volatile (S)-2-pentyl (R)-3-hydroxyhexanoate. [\[2\]](#)[\[10\]](#)

Spectral Data

Spectroscopic data is essential for the identification and characterization of **(R)-(-)-2-Pentanol**.

Table 3: Spectral Data Identifiers for **(R)-(-)-2-Pentanol**

Technique	Key Information	Reference
^1H NMR	Spectra available in public databases. Protons on the carbon adjacent to the hydroxyl group (C2) are expected in the 3.4-4.5 ppm region.	[11] [12] [13]
^{13}C NMR	Spectra available in public databases. The carbon bearing the hydroxyl group (C2) typically appears in the 50-65 ppm region.	[11] [13]
Mass Spectrometry	Electron ionization mass spectra are available, showing characteristic fragmentation patterns for secondary alcohols.	[14]
IR Spectroscopy	A broad O-H stretching band is expected around 3300-3400 cm^{-1} . C-O stretching is observed in the 1000-1200 cm^{-1} region.	[11]

Safety and Handling

(R)-(-)-2-Pentanol is a flammable liquid and is harmful if inhaled.[\[15\]](#) Appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a respirator, should be used when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from ignition sources.[\[1\]](#)[\[16\]](#)

Table 4: Safety and Handling Information for **(R)-(-)-2-Pentanol**

Property	Value	Reference
Flash Point	34 °C (93.2 °F) - closed cup	[7]
Autoignition Temperature	347 °C (657 °F)	
Signal Word	Warning	
Hazard Codes	H226 (Flammable liquid and vapor), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)	
Hazard Classifications	Flammable Liquid 3; Acute Toxicity 4 (Inhalation); Specific Target Organ Toxicity - Single Exposure 3	

Experimental Protocols

The following are generalized protocols for the characterization of **(R)-(-)-2-Pentanol**.

Protocol 1: Determination of Optical Rotation using Polarimetry

Objective: To measure the specific rotation of **(R)-(-)-2-Pentanol**.

Principle: A polarimeter measures the angle of rotation caused by passing polarized light through a sample of a chiral substance. The specific rotation is a characteristic property of a chiral compound.[17]

Methodology:

- Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., ethanol if the sample is diluted) to set the zero point.
- Sample Preparation: Prepare a solution of **(R)-(-)-2-Pentanol** of a known concentration (c, in g/mL). If measuring neat, the concentration is equal to the density of the liquid.[18]

- Measurement:
 - Fill the polarimeter cell (of a known path length, l , in decimeters) with the sample, ensuring no air bubbles are present.
 - Place the cell in the polarimeter.
 - Measure the observed angle of rotation (α).[\[17\]](#)
- Calculation of Specific Rotation $[\alpha]$:
 - Use Biot's law: $[\alpha] = \alpha / (l * c)$.[\[17\]](#)
 - The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) should be recorded and reported with the result.

Protocol 2: Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric excess (e.e.) of a sample of **(R)-(-)-2-Pentanol**.

Principle: Chiral GC uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation and different retention times.[\[19\]](#)

Methodology:

- Sample Preparation:
 - Prepare a dilute solution of the **(R)-(-)-2-Pentanol** sample in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.[\[19\]](#)
 - Optional Derivatization: For improved resolution and volatility, the alcohol can be acylated to form an ester (e.g., acetate) prior to analysis.[\[20\]](#)
- GC System and Column:
 - Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

- Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CP Chirasil-DEX CB).[19][20]
- Carrier Gas: High-purity hydrogen or helium.[19]
- GC Conditions (Typical):
 - Injector Temperature: 250 °C.
 - Detector Temperature: 275 °C.
 - Oven Temperature Program: Start at a suitable temperature (e.g., 70 °C), then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 160 °C).[20]
 - Injection Volume: 1 µL.[19]
- Data Analysis:
 - Integrate the peak areas for the (R) and (S) enantiomers in the resulting chromatogram.
 - Calculate the enantiomeric excess (e.e.) using the formula:
$$\text{e.e. (\%)} = \left[\frac{\text{Area}_{\text{major}} - \text{Area}_{\text{minor}}}{\text{Area}_{\text{major}} + \text{Area}_{\text{minor}}} \right] * 100$$

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 2-Pentanol and assist in its characterization.

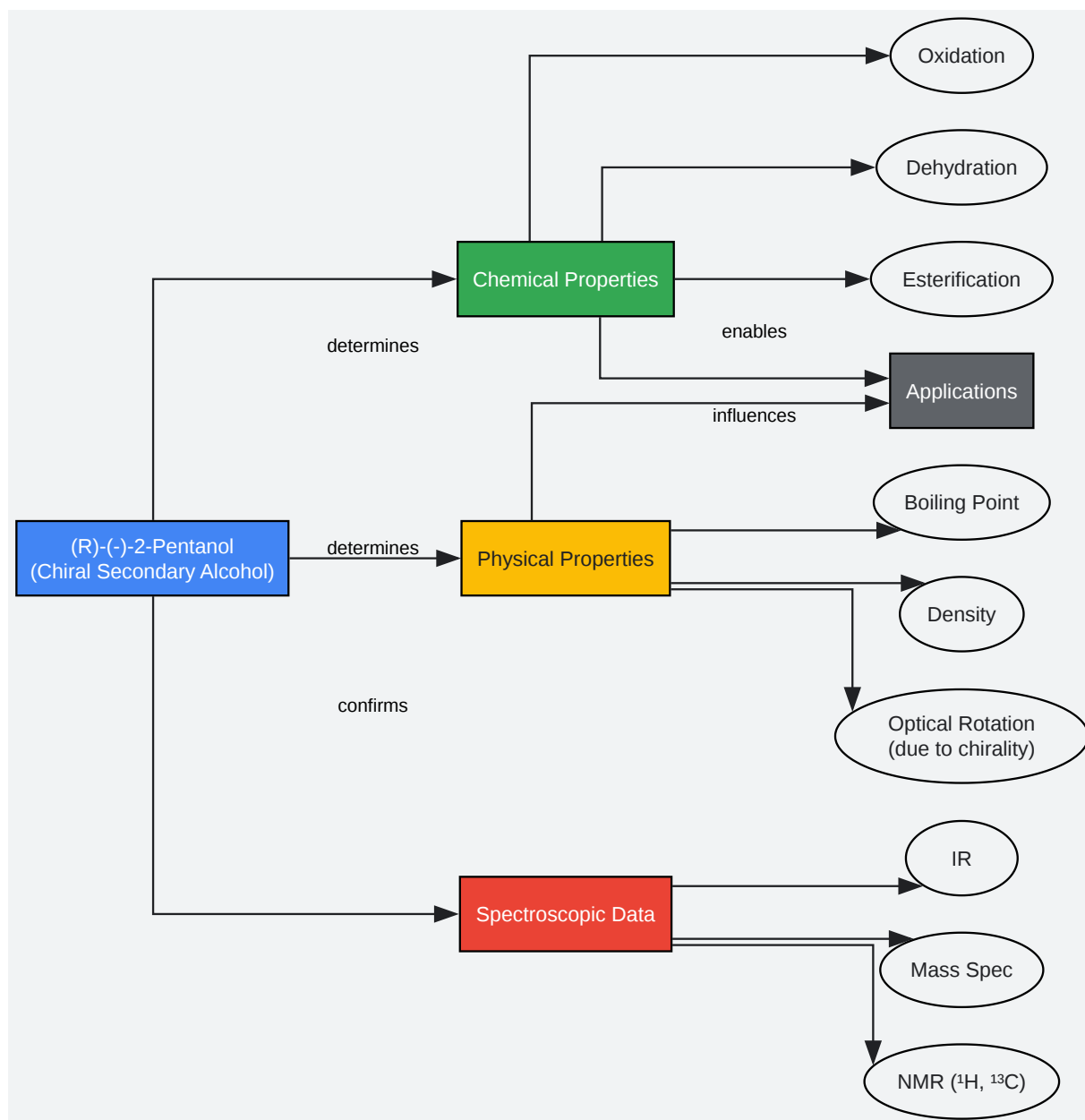
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information on the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon atoms.

Methodology:

- Sample Preparation:
 - Dissolve a small amount of the **(R)-(-)-2-Pentanol** sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[21]

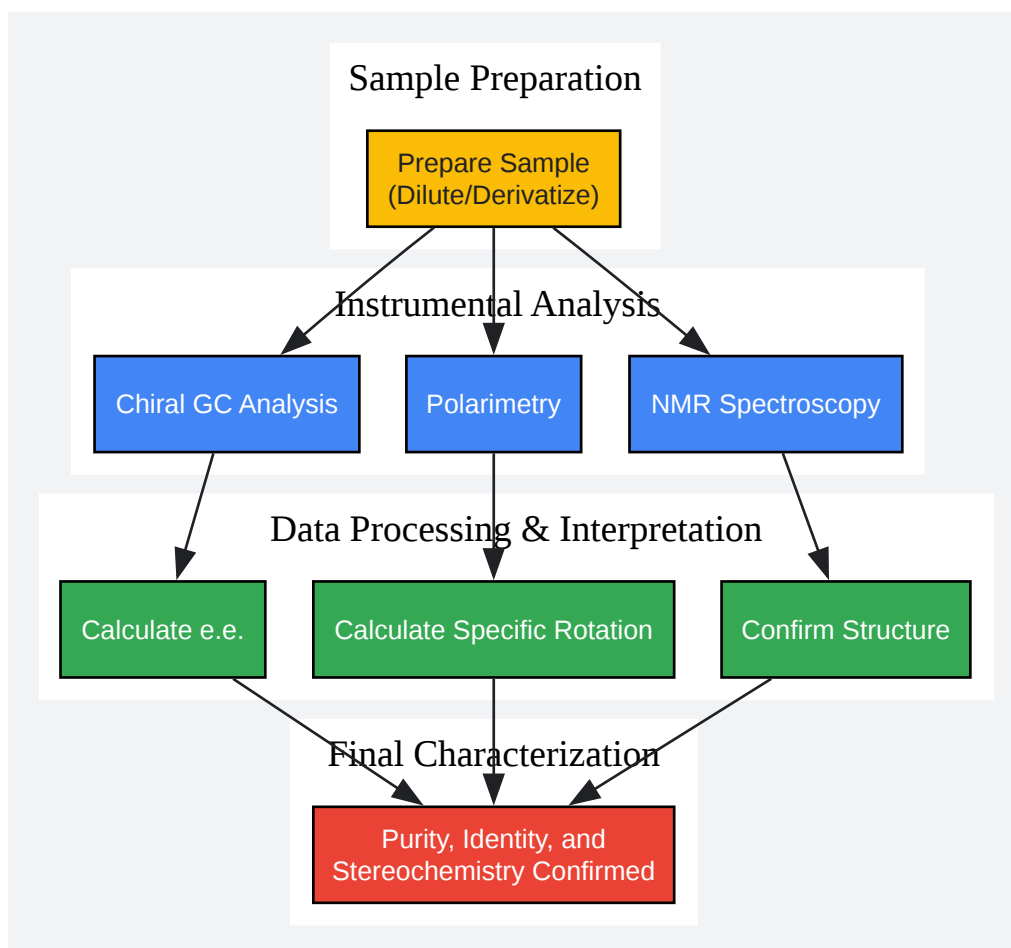
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[\[21\]](#)
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra using a high-field NMR spectrometer.
 - Standard pulse programs are typically used for both ^1H and ^{13}C acquisitions.
- Spectral Analysis:
 - ^1H NMR: Analyze chemical shifts, integration values (proton ratios), and splitting patterns (spin-spin coupling) to assign signals to the different protons in the molecule. The OH proton signal can be confirmed by performing a "D₂O shake," where adding D₂O to the sample causes the OH peak to disappear.[\[13\]](#)
 - ^{13}C NMR: Analyze the chemical shifts to identify the five distinct carbon environments in the 2-pentanol molecule.

Visualizations



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Caption: Logical relationships of **(R)-(-)-2-Pentanol**'s properties.



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